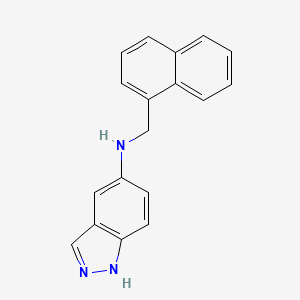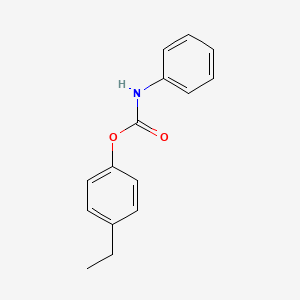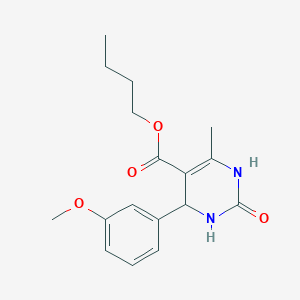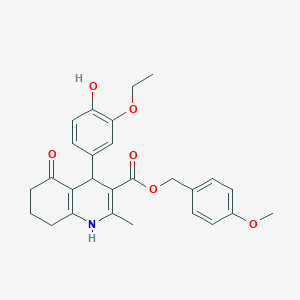
N-(1-naphthylmethyl)-1H-indazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-naphthylmethyl)-1H-indazol-5-amine, also known as NMIA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications. NMIA is a synthetic compound that belongs to the indazole family and is known for its unique chemical structure and properties.
Wirkmechanismus
The mechanism of action of N-(1-naphthylmethyl)-1H-indazol-5-amine is complex and involves multiple pathways. One of the primary mechanisms of action of this compound is its ability to bind to the cannabinoid receptor CB1. This binding leads to the activation of various signaling pathways, which ultimately result in the physiological and biochemical effects of this compound.
This compound has also been shown to inhibit the activity of various enzymes, including topoisomerase II and DNA polymerase, which are involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately results in apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound exhibits a wide range of biochemical and physiological effects, which are dependent on the specific application and dosage used. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis, which is the formation of new blood vessels. In the nervous system, this compound has been shown to exhibit neuroprotective effects and may have potential therapeutic applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using N-(1-naphthylmethyl)-1H-indazol-5-amine in lab experiments is its potent anti-cancer activity. This compound has been shown to exhibit activity against a wide range of cancer cell lines, which makes it a promising candidate for cancer therapy. Additionally, this compound has been shown to cross the blood-brain barrier and exhibit neuroprotective effects, which makes it a promising candidate for the treatment of neurodegenerative diseases.
One of the limitations of using this compound in lab experiments is its complex synthesis process. The synthesis of this compound requires the use of various reagents and solvents, which can be challenging to handle and require careful control of reaction conditions. Additionally, the cost of synthesizing this compound can be high, which may limit its use in certain lab settings.
Zukünftige Richtungen
There are several future directions for the research and development of N-(1-naphthylmethyl)-1H-indazol-5-amine. One potential direction is the optimization of the synthesis process to improve yields and purity. This could lead to a more cost-effective and efficient synthesis process, which would make this compound more accessible for use in lab experiments.
Another future direction is the development of this compound-based therapeutics for the treatment of cancer and neurodegenerative diseases. The potent anti-cancer and neuroprotective effects of this compound make it a promising candidate for the development of novel therapeutics.
Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields. This could lead to the discovery of new applications and potential therapeutic targets for this compound.
Synthesemethoden
The synthesis of N-(1-naphthylmethyl)-1H-indazol-5-amine involves a multi-step process that requires the use of various reagents and solvents. The first step involves the preparation of 1-naphthylmethylamine, which is then reacted with 2-cyanoacetamide to form the intermediate product. The intermediate product is then subjected to a cyclization reaction, which leads to the formation of this compound. The overall synthesis process is complex and requires careful control of reaction conditions to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-(1-naphthylmethyl)-1H-indazol-5-amine has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which makes it a promising candidate for cancer therapy.
Another potential application of this compound is in the field of neuroscience. Studies have shown that this compound can cross the blood-brain barrier and bind to the cannabinoid receptor CB1, which is involved in various neurological processes. This compound has been shown to exhibit neuroprotective effects and may have potential therapeutic applications in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-(naphthalen-1-ylmethyl)-1H-indazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3/c1-2-7-17-13(4-1)5-3-6-14(17)11-19-16-8-9-18-15(10-16)12-20-21-18/h1-10,12,19H,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FORSCDZMPMBDFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC3=CC4=C(C=C3)NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5218765.png)
![3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5218766.png)
![5-[4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5218769.png)
![N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5218782.png)

![ethyl 4-[2-hydroxy-3-(4-isopropylphenoxy)propyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B5218799.png)

![N-(2-bromophenyl)-2-[(3-chlorobenzyl)thio]acetamide](/img/structure/B5218808.png)
![1-[3-(4-tert-butylphenoxy)propyl]-1H-imidazole](/img/structure/B5218811.png)

![1-(2-chlorobenzyl)-7-ethyl-6-methyl-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B5218819.png)
![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-[4-(hydroxymethyl)-1-piperidinyl]nicotinamide](/img/structure/B5218838.png)

![2-bromo-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5218865.png)